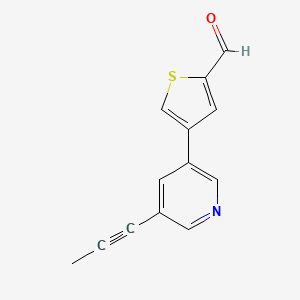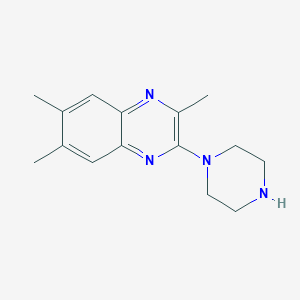
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline is a heterocyclic compound that features a quinoxaline core with a piperazine ring and three methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline typically involves the reaction of 2,6,7-trimethylquinoxaline with piperazine under specific conditions. One common method includes:
Starting Materials: 2,6,7-trimethylquinoxaline and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like trifluoroacetic acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
科学的研究の応用
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 2,6,7-Trimethyl-3-p-tolylquinoxaline
- 2-(4-Methoxyphenyl)-3,6,7-trimethylquinoxaline
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Uniqueness
2,6,7-Trimethyl-3-piperazin-1-ylquinoxaline is unique due to its specific combination of a quinoxaline core with a piperazine ring and three methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H20N4 |
|---|---|
分子量 |
256.35 g/mol |
IUPAC名 |
2,6,7-trimethyl-3-piperazin-1-ylquinoxaline |
InChI |
InChI=1S/C15H20N4/c1-10-8-13-14(9-11(10)2)18-15(12(3)17-13)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3 |
InChIキー |
AUYCMLZDBGYYGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)N3CCNCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



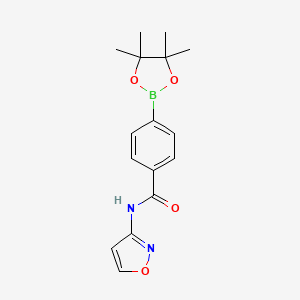
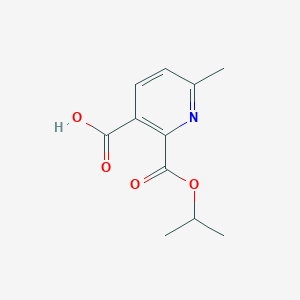

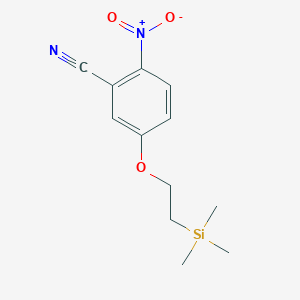
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
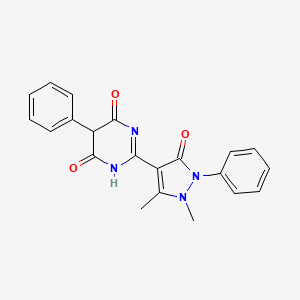
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
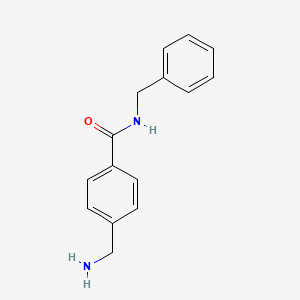
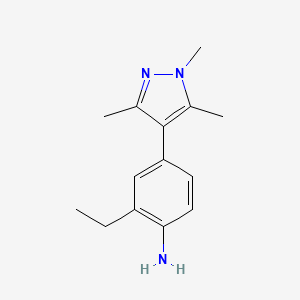
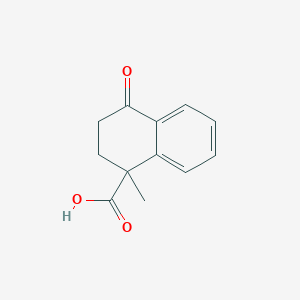
![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
